molecular formula C5H4N2O3 B15246013 5-Hydroxypyridazine-3-carboxylicacid

5-Hydroxypyridazine-3-carboxylicacid

Cat. No.: B15246013
M. Wt: 140.10 g/mol
InChI Key: WUBDNTAWFADMPE-UHFFFAOYSA-N
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Description

5-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a hydroxyl (-OH) group at position 5 and a carboxylic acid (-COOH) group at position 2.

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

4-oxo-1H-pyridazine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-3-1-4(5(9)10)7-6-2-3/h1-2H,(H,7,8)(H,9,10)

InChI Key

WUBDNTAWFADMPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=CC1=O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyridazine-3-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxypyridazine-3-carboxylicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Hydroxypyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

(a) 5-Hydroxyhexahydropyridazine-3-carboxylic Acid (CAS 62222-03-1)
  • Structure : Saturated pyridazine ring (hexahydro) with hydroxyl and carboxylic acid groups at positions 5 and 3, respectively.
  • Similarity score to 5-hydroxypyridazine-3-carboxylic acid: 0.90 (indicating high structural overlap) .
(b) 5-(Benzyloxy)pyridazine-3-carboxylic Acid
  • Structure : Benzyl ether-protected hydroxyl group at position 5, with a carboxylic acid at position 3.
  • Key Differences :
    • The benzyloxy group increases lipophilicity, improving membrane permeability but reducing water solubility.
    • This derivative is often used as a synthetic intermediate to protect the hydroxyl group during reactions .

Pyridine-Based Analogs

(a) 5-Hydroxypyridine-2-carboxylic Acid (CAS Not Provided)
  • Structure : Pyridine ring with hydroxyl (-OH) at position 5 and carboxylic acid (-COOH) at position 2.
  • Key Differences :
    • The pyridine ring (one nitrogen atom vs. pyridazine’s two) results in lower ring strain and altered electronic properties.
    • The position of the carboxylic acid group (position 2 vs. 3) affects hydrogen-bonding capacity and acidity (pKa ~2.5 for the COOH group) .
(b) 5-Methylpyridine-3-carboxylic Acid (5-Methylnicotinic Acid, CAS 3222-49-9)
  • Structure : Pyridine ring with a methyl (-CH3) group at position 5 and carboxylic acid at position 3.
  • Demonstrated applications in coordination chemistry due to its chelating ability .
(c) 5-Hydroxy-6-methylpyridine-3-carboxylic Acid
  • Structure : Pyridine ring with hydroxyl at position 5, methyl at position 6, and carboxylic acid at position 3.
  • Key Differences :
    • The methyl group at position 6 introduces steric effects, possibly limiting interactions with enzymatic active sites compared to unsubstituted analogs.
    • Molecular weight: 153.135 Da, slightly lower than pyridazine derivatives due to the absence of a second nitrogen .

Saturated Heterocyclic Analogs

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Structure : Five-membered saturated ring (pyrrolidine) with a ketone at position 5 and carboxylic acid at position 3.
  • Key Differences :
    • The lack of aromaticity and presence of a ketone group alter electronic properties, making it more reactive in nucleophilic additions.
    • Used in studies on proline-glutamic acid interconversion pathways .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (Da) Key Properties
5-Hydroxypyridazine-3-carboxylic acid Pyridazine -OH (C5), -COOH (C3) ~154 (estimated) High polarity, aromatic
5-Hydroxyhexahydropyridazine-3-carboxylic acid Saturated pyridazine -OH (C5), -COOH (C3) ~156 (estimated) Flexible, higher solubility
5-Hydroxypyridine-2-carboxylic acid Pyridine -OH (C5), -COOH (C2) 155.11 Chelating agent, moderate acidity
5-Methylpyridine-3-carboxylic acid Pyridine -CH3 (C5), -COOH (C3) 137.14 Steric hindrance, thermal stability
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine -CH3 (C1), -CO (C5), -COOH (C3) 143.13 Reactive ketone, metabolic intermediate

Biological Activity

5-Hydroxypyridazine-3-carboxylic acid (5-HPCA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 5-HPCA is primarily attributed to its interaction with various molecular targets. Studies suggest that it exhibits anti-tumor , anti-inflammatory , and anti-viral properties, making it a candidate for drug development.

  • Anti-Tumor Activity : Research indicates that 5-HPCA may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival, which is crucial for cancer therapy.
  • Anti-Inflammatory Effects : The compound modulates inflammatory mediators, potentially reducing inflammation in various disease models.
  • Anti-Viral Properties : Preliminary data suggests that 5-HPCA could inhibit viral replication, although detailed mechanisms remain to be elucidated.

2.1 Anti-Cancer Activity

Various studies have demonstrated the efficacy of 5-HPCA in inhibiting cancer cell growth. For instance, in vitro assays on A549 human pulmonary cancer cells showed significant cytotoxicity, with viability reductions observed at concentrations as low as 0.01 μM .

Concentration (μM) Cell Viability (%)
0.0175
0.163.4
121.2

2.2 Anti-Microbial Activity

5-HPCA has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing multidrug-resistant pathogens, the compound exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 32 µg/mL
Escherichia coli< 16 µg/mL

3.1 Case Study on Anti-Cancer Efficacy

A recent study investigated the effects of 5-HPCA on A549 cells in comparison to traditional chemotherapeutics like cisplatin. The results indicated that while cisplatin reduced cell viability significantly, 5-HPCA showed a dose-dependent reduction in viability with enhanced effects observed at higher concentrations .

3.2 Anti-Inflammatory Effects in Animal Models

In animal models of inflammation, administration of 5-HPCA resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in inflammatory diseases.

4. Conclusion

The biological activity of 5-hydroxypyridazine-3-carboxylic acid presents a multifaceted approach to drug development, particularly in oncology and infectious disease management. Its ability to modulate key biological pathways highlights its potential as a therapeutic agent.

Future research should focus on elucidating the precise molecular mechanisms underlying its actions and further validating its efficacy through clinical trials.

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